ARN5187

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

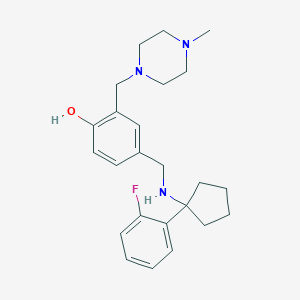

C24H32FN3O |

|---|---|

分子量 |

397.5 g/mol |

IUPAC 名称 |

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol |

InChI |

InChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3 |

InChI 键 |

RMYLFPZPIDTXQK-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ARN5187 (Apalutamide): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187, also known as apalutamide (B1683753) (brand name Erleada®), is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor. It has demonstrated significant clinical efficacy in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides a comprehensive overview of the core mechanism of action of apalutamide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Apalutamide exerts its therapeutic effect by comprehensively antagonizing the androgen receptor signaling axis, a critical driver of prostate cancer cell growth and proliferation. Its mechanism is multifaceted, involving direct competition with androgens for binding to the AR, inhibition of AR nuclear translocation, and disruption of AR-mediated DNA binding and gene transcription.[1][2]

Androgen Receptor Signaling Pathway and Apalutamide's Points of Intervention

The androgen receptor, a ligand-activated transcription factor, is central to the growth and survival of prostate cancer cells. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates to the nucleus. Within the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription and promoting cell proliferation and survival.[3]

Apalutamide disrupts this signaling cascade at multiple key junctures:

-

Competitive Inhibition of Androgen Binding: Apalutamide is a direct and high-affinity competitive antagonist of the AR.[4] It binds to the ligand-binding domain (LBD) of the AR, effectively preventing the binding of endogenous androgens like testosterone and DHT.[1][2] This is the initial and critical step in its mechanism of action.

-

Inhibition of AR Nuclear Translocation: Even if some ARs were to become activated, apalutamide impedes their translocation from the cytoplasm to the nucleus.[1][2][5] This sequestration of the AR in the cytoplasm prevents it from reaching its genomic targets.

-

Inhibition of AR-DNA Binding: For any AR that might escape cytoplasmic sequestration and enter the nucleus, apalutamide further acts by inhibiting the binding of the AR to androgen response elements (AREs) on the DNA.[1][2] This direct blockade of the AR-DNA interaction prevents the initiation of transcription of androgen-dependent genes.

-

Impediment of AR-Mediated Transcription: By preventing the binding of AR to DNA, apalutamide ultimately impedes the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.[1][2]

The culmination of these inhibitory actions leads to a decrease in tumor cell proliferation and an increase in apoptosis, resulting in a reduction in tumor volume.[2][4]

Quantitative Data on Apalutamide's Potency and Efficacy

The following tables summarize the key quantitative data that underscore the potency and clinical efficacy of apalutamide.

Table 1: Preclinical Potency of Apalutamide

| Parameter | Value | Cell Line/System | Reference |

| AR Binding Affinity (IC50) | 16 nM | LNCaP cells overexpressing AR | [4] |

| Affinity vs. Bicalutamide | 7- to 10-fold greater | LNCaP/AR cells | [4] |

| Affinity vs. Enzalutamide (IC50) | 16 nM vs. 21.4 nM | LNCaP/AR cells | [4] |

| Inhibition of Proliferation (LNCaP cells) | 40-80 nM (in presence/absence of DHT) | LNCaP cells | [6] |

Table 2: Clinical Efficacy of Apalutamide in the SPARTAN Trial (nmCRPC)

| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value | Reference |

| Median Metastasis-Free Survival (MFS) | 40.5 months | 16.2 months | 0.28 (0.23-0.35) | <0.0001 | [7] |

| Median Overall Survival (OS) | 73.9 months | 59.9 months | 0.784 (0.64-0.96) | 0.0161 | [8][9] |

| 4-Year Overall Survival Rate | 72.1% | 64.7% | - | - | [10] |

| Time to Symptomatic Progression | Not Reached | 40.5 months | 0.45 | <0.0001 | [9] |

Table 3: Clinical Efficacy of Apalutamide in the TITAN Trial (mCSPC)

| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value | Reference |

| 24-Month Radiographic PFS Rate | 68.2% | 47.5% | 0.48 (0.39-0.60) | <0.001 | [11][12] |

| Median Overall Survival (OS) | Not Reached | 52.2 months | 0.65 (0.53-0.79) | <0.0001 | [13] |

| 48-Month Overall Survival Rate | 65.1% | 51.8% | - | - | [13] |

| Time to PSA Progression | Not Reached | 5.6 months | 0.259 (0.207-0.323) | <0.001 | [11] |

Experimental Protocols

Detailed methodologies for the key experiments that elucidate the mechanism of action of apalutamide are provided below.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as apalutamide, to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Radioligand: [3H]-Mibolerone or [3H]-Dihydrotestosterone ([3H]-DHT)

-

Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human AR.[14]

-

Test Compound: Apalutamide

-

Unlabeled Competitor: Non-radiolabeled Mibolerone or DHT

-

Assay Buffer: Tris-HCl buffer with additives like EDTA and molybdate.[14]

-

Wash Buffer: Tris-HCl buffer

-

Scintillation Cocktail

-

96-well filter plates

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of apalutamide and the unlabeled competitor. Prepare the radioligand solution at a concentration at or below its Kd. Prepare the AR-containing cytosol or recombinant protein solution.[14]

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and AR solution.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled competitor, and AR solution.

-

Test Compound Wells: Add assay buffer, radioligand, AR solution, and serial dilutions of apalutamide.[1]

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[1]

-

Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with ice-cold wash buffer to remove unbound radioligand.[15]

-

Detection: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of apalutamide.

-

Determine the IC50 value (the concentration of apalutamide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Immunofluorescence Assay for AR Nuclear Translocation

This method visualizes and quantifies the subcellular localization of the AR in the presence or absence of androgens and apalutamide.

Materials:

-

Cell Line: Prostate cancer cell line expressing AR (e.g., LNCaP, or a cell line stably expressing GFP-tagged AR).[16]

-

Androgen: Dihydrotestosterone (DHT)

-

Test Compound: Apalutamide

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: PBS with 0.1-0.5% Triton X-100

-

Blocking Solution: PBS with 5% bovine serum albumin (BSA).[17][18]

-

Primary Antibody: Anti-AR antibody

-

Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI or Hoechst 33342.[19]

-

Mounting Medium

-

Fluorescence Microscope or High-Content Imaging System

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. The following day, treat the cells with vehicle, DHT, apalutamide, or a combination of DHT and apalutamide for a specified time (e.g., 1-2 hours).[16]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[17]

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.[17]

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.[17][18]

-

Antibody Incubation:

-

Nuclear Staining: Wash with PBS and incubate with a nuclear stain (DAPI or Hoechst) for 5-10 minutes.[19]

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize using a fluorescence microscope. Capture images of the AR (green fluorescence) and nuclei (blue fluorescence).[19]

-

Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a large number of cells for each treatment condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the AR binds to specific DNA regions (AREs) in the presence of androgens and how this binding is affected by apalutamide.

Materials:

-

Cell Line: Prostate cancer cell line (e.g., LNCaP)

-

Androgen: Dihydrotestosterone (DHT)

-

Test Compound: Apalutamide

-

Cross-linking Agent: Formaldehyde (B43269)

-

Quenching Solution: Glycine

-

Lysis Buffers: Cell lysis buffer and nuclear lysis buffer

-

Sonication Equipment

-

Antibody: Anti-AR antibody and a non-specific IgG control

-

Protein A/G Magnetic Beads or Agarose Beads

-

Wash Buffers

-

Elution Buffer

-

Reverse Cross-linking Solution: High salt buffer with Proteinase K

-

DNA Purification Kit

-

qPCR Primers: Primers specific for known AREs (e.g., in the PSA promoter) and a negative control region.

-

qPCR Master Mix and Instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with vehicle, DHT, apalutamide, or a combination of DHT and apalutamide. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[20]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp by sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-AR antibody or IgG control overnight at 4°C with rotation.[20]

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt. Treat with Proteinase K to digest proteins.[21]

-

DNA Purification: Purify the DNA using a DNA purification kit.[21]

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for specific AREs and a negative control region on the immunoprecipitated DNA and an input DNA control (chromatin saved before immunoprecipitation).[20]

-

Analyze the data using the percent input method or fold enrichment over IgG control to quantify the amount of AR bound to the specific DNA regions. Fold Enrichment = 2^(-ΔCt[normalized ChIP]), where ΔCt[normalized ChIP] = (Ct[ChIP] - Ct[Input]) - (Ct[IgG] - Ct[Input]).[20][22]

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (apalutamide) on the androgen receptor signaling pathway.

Experimental Workflow: Androgen Receptor Competitive Binding Assay

Caption: Workflow for the androgen receptor competitive binding assay.

Experimental Workflow: Immunofluorescence for AR Nuclear Translocation

Caption: Workflow for immunofluorescence analysis of AR nuclear translocation.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

This compound (apalutamide) is a highly potent and specific second-generation androgen receptor inhibitor that effectively disrupts the AR signaling pathway at multiple critical steps. Its ability to competitively inhibit androgen binding, prevent AR nuclear translocation, and block AR-DNA interaction leads to the suppression of androgen-dependent gene transcription, ultimately resulting in decreased prostate cancer cell proliferation and increased apoptosis. The robust preclinical data, supported by significant improvements in clinical outcomes for patients with both non-metastatic castration-resistant and metastatic castration-sensitive prostate cancer, solidify the central role of its mechanism of action in its therapeutic efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of AR inhibitors in prostate cancer research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. urotoday.com [urotoday.com]

- 11. Apalutamide for patients with metastatic castration-sensitive prostate cancer in East Asia: a subgroup analysis of the TITAN trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 18. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 転写活性のアンドロゲン調節のChIPの分析 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. protocols.io [protocols.io]

- 22. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]

ARN5187: A Dual Inhibitor of REV-ERBβ and Autophagy

A Technical Whitepaper on the Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 is a novel small molecule that has emerged as a significant tool for cancer research. It functions as a dual inhibitor, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This unique mechanism of action, distinct from conventional therapies, offers a promising new avenue for inducing cytotoxicity in cancer cells. This document provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound, intended to serve as a technical guide for researchers in the field of drug discovery and oncology.

Discovery and Development

The discovery of this compound stemmed from a compound screening initiative aimed at identifying novel agents with anticancer properties.[1] Researchers identified that while the autophagy inhibitor chloroquine (B1663885) had some cytotoxic effects, its efficacy was limited. A key finding was that the nuclear receptor REV-ERBβ plays a cytoprotective role when autophagy is blocked.[1][2] This led to the hypothesis that dual inhibition of both REV-ERBβ and autophagy could be a more effective strategy for inducing cancer cell death.[1][2]

This compound, chemically known as 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol, was identified as a hit compound from this screening.[3][4] It was found to be a lysosomotropic agent, similar to chloroquine, but with the added activity of being a REV-ERBβ ligand.[1][2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. These studies explored modifications to different parts of the this compound scaffold, leading to the identification of analogues with improved potency.[4] For instance, the combination of optimal chemical and structural features from these studies led to the development of compound 30 , which demonstrated a 15-fold increase in both REV-ERBβ inhibitory and cytotoxic activities compared to the parent compound, this compound.[4] This work established the first class of dual inhibitors of REV-ERBβ and autophagy.[4]

Chemical Properties

This compound is a cell-permeable piperazinylmethylphenol compound.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(((1-(2-Fluorophenyl)cyclopentyl)-amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol | [5] |

| Molecular Formula | C₂₄H₃₂FN₃O | [5] |

| Molecular Weight | 397.53 g/mol | [6] |

| CAS Number | 1287451-26-6 | [6] |

| Appearance | Off-white solid | [5] |

| Purity | ≥98% by HPLC | [5] |

| Formulation | Available as a trihydrochloride salt (C₂₄H₃₂FN₃O • 3HCl) | [5] |

| Storage | Store at -20°C, protect from light, hygroscopic | [5] |

| Cell Permeability | Yes | [5] |

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism involving the inhibition of both REV-ERBβ and autophagy.

Inhibition of REV-ERBβ

REV-ERBβ is a nuclear receptor that plays a role in regulating circadian rhythm and metabolism.[1][2][7] It functions as a transcriptional repressor.[7] this compound directly interacts with the ligand-binding domain (LBD) of REV-ERBβ, acting as an antagonist.[5] This antagonism relieves the REV-ERBβ-mediated transcriptional repression of its target genes, which include key components of the circadian clock machinery such as BMAL1 and PER1, as well as metabolic genes like PEPCK.[5][6][8]

References

- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Anticancer Activity of the First Class of Dual Inhibitors of REV-ERBβ and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation Mechanisms and Signaling Pathways of Autophagy | Annual Reviews [annualreviews.org]

- 6. news-medical.net [news-medical.net]

- 7. Rev-Erb - Wikipedia [en.wikipedia.org]

- 8. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

ARN5187: A Technical Guide to a Dual-Action REV-ERBβ Antagonist and Autophagy Inhibitor

A Foreword for the Scientific Community

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on ARN5187, a novel small molecule identified as a REV-ERBβ antagonist. The document delves into its unique dual mechanism of action, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular pathways and experimental workflows. This guide aims to facilitate a deeper understanding of this compound's potential as a pharmacological tool and as a promising candidate for therapeutic development, particularly in the context of oncology.

Core Concepts: Understanding REV-ERBβ and Autophagy

The nuclear receptor REV-ERBβ (encoded by the NR1D2 gene) is a critical component of the mammalian circadian clock, playing a pivotal role in regulating gene expression related to metabolism and inflammation.[1][2] It functions primarily as a transcriptional repressor by binding to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes.[1][3] Heme has been identified as a physiological ligand for REV-ERB receptors, and its binding modulates the recruitment of co-repressors like NCoR, leading to the repression of target genes such as BMAL1, a core activator of the circadian clock.[4]

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting the survival of established tumors by supplying nutrients and removing damaged organelles.[5] The inhibition of autophagy, particularly in cancer cells that rely on it for survival, has emerged as a promising therapeutic strategy.[5]

The Dual Mechanism of this compound

This compound distinguishes itself through a novel dual mechanism of action: it functions as both a direct antagonist of REV-ERBβ and an inhibitor of autophagy.[5][6] This combined activity leads to a synergistic cytotoxic effect in cancer cells.[5]

2.1. REV-ERBβ Antagonism:

This compound directly interacts with the ligand-binding domain (LBD) of REV-ERBβ.[6][7] This binding event relieves the transcriptional repression mediated by REV-ERBβ, leading to the increased expression of its target genes.[5] This antagonistic action disrupts the normal circadian and metabolic signaling controlled by REV-ERBβ.

2.2. Autophagy Inhibition:

In addition to its effects on REV-ERBβ, this compound exhibits lysosomotropic properties.[5][6] This means it accumulates in lysosomes, leading to a disruption of their function and blocking the later stages of the autophagy process.[5] This inhibition of autophagy creates a state of cellular stress.

2.3. Synergistic Cytotoxicity:

The combination of REV-ERBβ antagonism and autophagy inhibition proves to be a potent strategy for inducing cancer cell death.[5] The metabolic stress induced by REV-ERBβ antagonism sensitizes cancer cells to a "second hit" delivered by the blockade of the autophagy flux, a pathway that cancer cells often rely on for survival under stress.[5] This dual action makes this compound significantly more cytotoxic to cancer cells compared to agents that only inhibit autophagy, such as chloroquine (B1663885).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and the comparative compound chloroquine, as reported in studies on BT-474 breast cancer cells.[6]

Table 1: Potency of Lysosomotropism

| Compound | EC50 (µM) |

| This compound | 9.5 ± 1.2 |

| Chloroquine | 4.8 ± 1.9 |

Table 2: Cytotoxic Potency

| Compound | EC50 (µM) |

| This compound | 23.5 ± 7.3 |

| Chloroquine | > 100 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

4.1. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Direct Binding Assessment

This technique is used to demonstrate the direct physical interaction between this compound and the REV-ERBβ ligand-binding domain (LBD).

-

Objective: To confirm direct binding of this compound to the REV-ERBβ LBD.

-

Materials:

-

This compound (containing a fluorine atom)

-

Purified REV-ERBβ LBD protein at various concentrations (e.g., 1, 2, 4, 8 µM)

-

NMR buffer

-

NMR spectrometer equipped with a fluorine probe

-

-

Procedure:

-

Prepare a solution of this compound at a fixed concentration in the NMR buffer.

-

Acquire a baseline ¹⁹F-NMR spectrum of this compound alone.

-

Titrate the purified REV-ERBβ LBD into the this compound solution at increasing concentrations.

-

Acquire a ¹⁹F-NMR spectrum after each addition of the protein.

-

Monitor for changes in the ¹⁹F-NMR signal of this compound. Direct binding will cause line broadening and a progressive decrease in the signal intensity as the concentration of the REV-ERBβ LBD increases.[6]

-

A reference compound that does not bind to the protein should be used as a negative control.

-

4.2. Lysotracker Fluorescence Assay for Lysosomotropism Evaluation

This cell-based assay quantifies the accumulation of the compound in lysosomes, indicating its lysosomotropic potential.

-

Objective: To measure the lysosomotropic activity of this compound.

-

Materials:

-

BT-474 cells (or other suitable cell line)

-

Cell culture medium

-

This compound and chloroquine at various concentrations

-

LysoTracker Red DND-99 (or similar lysosomal stain)

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Seed BT-474 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or chloroquine for a specified time (e.g., 24 hours).

-

In the final hour of treatment, add LysoTracker Red to the medium at the manufacturer's recommended concentration.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~577/590 nm).

-

Normalize the fluorescence values to the vehicle-treated control cells (set to 100%).

-

Plot the concentration-response curves and calculate the EC50 values for lysosomotropism.[6]

-

4.3. Cytotoxicity and Apoptosis Assays

These assays are crucial for determining the effect of this compound on cell viability and its ability to induce programmed cell death.

-

Objective: To assess the cytotoxicity of this compound and its ability to induce apoptosis.

-

Materials:

-

BT-474 cells

-

Cell culture medium

-

This compound and chloroquine at various concentrations

-

Cell counting solution (e.g., trypan blue) or a viability reagent (e.g., CellTiter-Glo®)

-

Caspase-3/7 activity assay kit (e.g., fluorescent SR-DEVD-FMK compound)

-

Hoechst 33342 for nuclear staining

-

Microscope and/or microplate reader

-

-

Procedure (Cytotoxicity):

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of this compound or chloroquine for a defined period (e.g., 48 hours).

-

Determine the number of viable cells using a cell counter or a viability assay reagent according to the manufacturer's protocol.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

-

Plot the concentration-response curves to determine the EC50 values for cytotoxicity.[6]

-

-

Procedure (Apoptosis - Caspase Activity):

-

Treat cells with the compounds as described above.

-

Incubate the cells with the fluorescent caspase-3/7 substrate (e.g., SR-DEVD-FMK).

-

Counterstain the nuclei with Hoechst 33342.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of caspase-positive cells.[6]

-

4.4. RORE-driven Luciferase Reporter Assay

This assay is a functional measure of a compound's ability to act as an antagonist to REV-ERB-mediated transcriptional repression.

-

Objective: To determine the REV-ERBβ antagonistic activity of this compound.

-

Materials:

-

HEK293T cells (or a similar easily transfectable cell line)

-

Expression vectors for REV-ERBβ

-

A luciferase reporter plasmid containing multiple ROREs upstream of the luciferase gene

-

A control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

This compound at various concentrations

-

Dual-luciferase reporter assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293T cells with the REV-ERBβ expression vector, the RORE-luciferase reporter plasmid, and the Renilla control plasmid.[8][9]

-

After transfection (e.g., 24 hours), treat the cells with different concentrations of this compound.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

An increase in luciferase activity in the presence of this compound indicates that it is antagonizing the repressive effect of REV-ERBβ on the RORE-driven promoter.[7]

-

4.5. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to measure changes in the mRNA levels of known REV-ERB target genes to confirm the antagonistic activity of this compound in a more physiological context.

-

Objective: To quantify the effect of this compound on the expression of endogenous REV-ERB target genes.

-

Materials:

-

Cancer cell line of interest (e.g., BT-474)

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for REV-ERB target genes (e.g., BMAL1, PEPCK) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Treat cells with this compound or vehicle for a specified time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for the target genes and the housekeeping gene.[10][11]

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

-

An increase in the expression of REV-ERB target genes in this compound-treated cells confirms its antagonistic activity.

-

Visualizing the Molecular Landscape

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound.

Caption: Dual mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Caption: this compound disrupts pro-survival pathways in cancer cells.

Concluding Remarks and Future Directions

This compound represents a significant advancement in the modulation of nuclear receptor activity and autophagy. Its unique dual-action mechanism provides a powerful tool for investigating the intricate connections between the circadian clock, metabolism, and cancer cell survival.[5] The synergistic cytotoxicity resulting from the combined inhibition of REV-ERBβ and autophagy highlights a novel and promising pharmacological strategy for cancer therapy.[5][6]

While the in vitro data are compelling, further in vivo studies are essential to fully evaluate the therapeutic potential of this compound and its analogs as anticancer agents.[5] Future research should focus on its pharmacokinetic and pharmacodynamic properties, its efficacy in various preclinical cancer models, and the identification of biomarkers that could predict sensitivity to this class of compounds. The continued exploration of this compound will undoubtedly provide deeper insights into the roles of REV-ERBβ and autophagy in cancer biology and may pave the way for the development of a new generation of targeted cancer therapies.

References

- 1. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of heme as the ligand for the orphan nuclear receptors REV-ERBα and REV-ERBβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 8. Co-Transfection | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. 质粒DNA共转染 [sigmaaldrich.com]

- 10. Functional Characterization of Circadian Nuclear Receptors REV-ERBα and REV-ERBβ in Human Osteosarcoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hindbrain REV-ERB nuclear receptors regulate sensitivity to diet-induced obesity and brown adipose tissue pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of ARN5187 in Autophagy Inhibition and REV-ERBβ Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 has emerged as a significant pharmacological tool in cancer research due to its unique dual-inhibitory mechanism targeting both autophagy and the nuclear receptor REV-ERBβ. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its role in the late-stage inhibition of autophagy and its synergistic cytotoxicity stemming from the concurrent antagonism of REV-ERBβ. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of its activity, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Autophagy is a cellular self-degradation process essential for maintaining homeostasis, which can also be co-opted by cancer cells to survive stress and develop resistance to therapies. Consequently, the inhibition of autophagy has become a promising strategy in oncology. This compound is a novel small molecule that functions as a lysosomotropic agent, effectively blocking the late stages of the autophagic flux. What sets this compound apart is its dual functionality as an antagonist of REV-ERBβ, a nuclear receptor implicated in regulating circadian rhythm and metabolism.[1][2] This dual inhibition has been shown to be more cytotoxic to cancer cells than inhibiting autophagy alone, presenting a compelling avenue for therapeutic development.[2]

Core Mechanism of Action

Late-Stage Autophagy Inhibition

Similar to the well-characterized autophagy inhibitor chloroquine, this compound is a lysosomotropic compound.[2] Its basic nature leads to its accumulation within the acidic environment of lysosomes. This accumulation raises the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal hydrolases and, critically, impairs the fusion of autophagosomes with lysosomes. This blockade of the final degradation step of autophagy leads to the accumulation of autophagic vesicles and key autophagy-related proteins, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[2] An increase in both LC3-II and p62 is a hallmark of inhibited autophagic flux.

REV-ERBβ Antagonism and Synergistic Cytotoxicity

REV-ERBβ (NR1D2) is a nuclear receptor that acts as a transcriptional repressor. In several cancer cell types, REV-ERBβ has been identified as a cytoprotective factor, particularly when autophagy is inhibited.[1][2] The inhibition of REV-ERBβ by this compound derepresses the transcription of its target genes. While the precise downstream effectors that synergize with autophagy inhibition are still under investigation, this dual blockade leads to a significant increase in cancer cell death, primarily through the induction of apoptosis.[1] This enhanced cytotoxicity is more potent than that observed with chloroquine, which only inhibits autophagy.[2]

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity.

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| This compound | BT-474 (Breast Cancer) | Cytotoxicity | 23.5 (EC50) | [1] |

| This compound | HMEC (Non-cancerous) | Cytotoxicity | >100 | [1] |

Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

| Treatment | Cell Line | Assay | Effect on Autophagy Markers | Reference |

| This compound (50 µM) | BT-474 | Western Blot | Significant increase in LC3-II and p62 levels | [1] |

| Chloroquine | BT-474 | Western Blot | Robust increase in LC3-II and p62 levels | [2] |

Quantitative densitometry from Western blots is needed to provide fold-change data for a more detailed comparison.

Experimental Protocols

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is designed to assess the effect of this compound on the accumulation of LC3-II and p62, indicative of autophagy inhibition.

Materials:

-

Cell culture reagents

-

This compound

-

Chloroquine (as a positive control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) and a positive control (e.g., 50 µM Chloroquine) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image.

-

-

Densitometry Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the levels of LC3-II and p62 to the loading control.

Cytotoxicity Assay (e.g., LDH Assay)

This protocol measures the cytotoxicity of this compound by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

-

Cell culture reagents

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line.

-

Treatment: Treat cells with a range of this compound concentrations in triplicate. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

-

LDH Measurement:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with media only).

-

Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

-

Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of ARN5187 on Core Circadian Rhythm Gene Expression: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock, governed by a network of core clock genes, is fundamental to numerous physiological processes. Dysregulation of this internal timekeeping system is increasingly implicated in a variety of pathologies, including metabolic syndromes and cancer. The nuclear receptor REV-ERBβ is a key transcriptional repressor within the circadian feedback loop. This technical guide provides an in-depth analysis of ARN5187, a dual inhibitor of REV-ERBβ and autophagy, and its specific effects on the expression of core circadian rhythm genes. We will detail its mechanism of action, present available quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction: The Circadian Clock and the Role of REV-ERBβ

The mammalian circadian rhythm is an endogenous, self-sustaining oscillator that synchronizes biological processes with the 24-hour light-dark cycle. At the molecular level, this rhythm is driven by a series of interconnected transcriptional-translational feedback loops involving a core set of clock genes. The primary loop is initiated by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1), which activates the transcription of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.

A secondary, interlocking feedback loop involves the nuclear receptors REV-ERB (α and β) and ROR (α, β, and γ). The CLOCK/BMAL1 complex drives the expression of REV-ERBα and REV-ERBβ. In turn, the REV-ERB proteins act as transcriptional repressors of BMAL1 and CLOCK, thereby adding another layer of regulation to the core clock machinery. REV-ERBβ, in particular, has been shown to be the principal transcriptional regulator of BMAL1 in certain cancer cell lines.

This compound: A Dual Inhibitor of REV-ERBβ and Autophagy

This compound is a cell-permeable, lysosomotropic piperazinylmethylphenol compound identified as a potent antagonist of REV-ERBβ.[1][2] It functions by directly interacting with the ligand-binding domain of REV-ERBβ, thereby inhibiting its transcriptional repressive activity.[2] This antagonism relieves the REV-ERBβ-mediated suppression of its target genes. Concurrently, this compound possesses lysosomotropic properties that lead to the inhibition of autophagy at a late stage.[1][2] This dual mechanism of action makes this compound a valuable tool for investigating the interplay between the circadian clock, metabolism, and cell death pathways, particularly in oncology.

Effect of this compound on Circadian Gene Expression

The primary and most direct effect of this compound on the circadian gene network is the upregulation of genes repressed by REV-ERBβ. Experimental evidence has demonstrated that this compound significantly enhances the expression of the core clock genes BMAL1 and PER1 in a dose-dependent manner.[2]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the expression of key circadian rhythm genes based on available literature.

| Gene | Cell Line | This compound Concentration | Observed Effect on mRNA Expression | Reference |

| BMAL1 | BT-474 | 25 µM | Significant Enhancement | [2] |

| 50 µM | Significant, Dose-Dependent Enhancement | [2] | ||

| PER1 | BT-474 | 25 µM | Significant Enhancement | [2] |

| 50 µM | Significant, Dose-Dependent Enhancement | [2] |

Note: Specific fold-change values and statistical parameters from the primary literature were not available in the accessed resources. The reported effect is a significant and dose-dependent increase in mRNA levels.

Inferred Effects on Other Core Clock Genes

Given that REV-ERBβ also transcriptionally represses other core clock components, it is highly probable that this compound would lead to the upregulation of their expression. These inferred effects are detailed below:

| Gene | Rationale for Inferred Effect |

| CLOCK | As a key target of REV-ERBβ repression, antagonism by this compound is expected to increase CLOCK mRNA levels. |

| NPAS2 | NPAS2, a functional homolog of CLOCK, is also regulated by REV-ERBs. Therefore, this compound is anticipated to de-repress NPAS2 expression. |

Direct experimental validation of the effect of this compound on CLOCK and NPAS2 expression has not been reported in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action directly impacts the core circadian feedback loop. The following diagram illustrates the canonical circadian pathway and the point of intervention for this compound.

References

Unraveling the Dual-Inhibitory Mechanism of ARN5187: A Technical Guide to a Novel Anticancer Strategy

For Immediate Release

This technical guide provides an in-depth exploration of the novel small molecule ARN5187 and its unique dual-inhibitory function targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows. Contrary to initial hypotheses, the primary targets of this compound are not the androgen receptor or BET proteins, but rather a distinct combination of pathways that presents a promising new avenue for cancer therapy.

Executive Summary

This compound is a lysosomotropic agent that demonstrates a potent dual-inhibitory effect on REV-ERBβ-mediated transcriptional regulation and autophagy.[1][2] This combined action leads to significant cytotoxicity in cancer cells, offering a novel therapeutic strategy.[3][4] this compound acts as an antagonist to REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism, and simultaneously disrupts lysosomal function, thereby blocking the late stages of autophagy.[2][3] The synergistic effect of these two inhibitory actions is significantly more cytotoxic to cancer cells than the inhibition of autophagy alone.[3] This whitepaper will elucidate the core mechanisms, present the supporting data, and provide the technical details necessary for the scientific community to further investigate and harness the potential of this dual-inhibitory molecule.

Core Mechanism of Action: A Two-Pronged Attack on Cancer Cell Viability

The anticancer activity of this compound stems from its ability to concurrently inhibit two distinct but interconnected cellular processes: REV-ERBβ signaling and autophagy.

Inhibition of REV-ERBβ

REV-ERBβ (also known as NR1D2) is a nuclear receptor that primarily functions as a transcriptional repressor.[2] It plays a crucial role in regulating the expression of genes involved in circadian rhythm and metabolism.[4] In several cancer cell lines, REV-ERBβ is the predominantly expressed variant over its paralog, REV-ERBα.[2] this compound acts as an antagonist to REV-ERBβ, thereby relieving the transcriptional repression of its target genes.[1][2] This disruption of REV-ERBβ function is one of the key components of this compound's cytotoxic effect.

Inhibition of Autophagy

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and proteins, which can promote cell survival under stress. This compound is a lysosomotropic compound, meaning it accumulates in lysosomes.[1][2] This accumulation disrupts lysosomal function and blocks the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[2][3] This leads to an accumulation of autophagic vesicles and the inhibition of cellular recycling processes.

Synergistic Cytotoxicity

The dual inhibition of REV-ERBβ and autophagy by this compound results in a synergistic cytotoxic effect in cancer cells.[3] It is proposed that the inhibition of REV-ERBβ-mediated transcriptional regulation sensitizes cancer cells to the blockade of autophagy.[2] This two-pronged attack overwhelms the cancer cells' ability to adapt and survive, leading to apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (EC50) | BT-474 | 23.5 µM | [1] |

| Cytotoxicity (IC50) | BT-474 | 30.14 µM | [1] |

| Cytotoxicity (IC50) | HMEC | >100 µM | [1] |

| Lysosomotropism (EC50) | BT-474 | 9.5 ± 1.2 µM |

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| REV-ERB Reporter Activation | HEK-293 | 0-100 µM | Concentration-dependent activation | [1] |

| Autophagy Inhibition | Not Specified | 50 µM | Increased α-LC3-II and α-p62 | [1] |

| Apoptosis Induction | Not Specified | 50 µM | Increased Cleaved PARP | [1] |

Table 2: Mechanistic Effects of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's dual-inhibitory mechanism of action.

Caption: Workflow for a typical cytotoxicity assay.

References

The Dual-Action of ARN5187: A Technical Guide to its Impact on Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 has emerged as a promising small molecule in oncology research due to its unique dual-inhibitory function targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This dual action disrupts cancer cell homeostasis, leading to potent cytotoxic effects. A significant component of this cytotoxicity is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth analysis of the mechanisms by which this compound promotes apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction to this compound

This compound is a lysosomotropic REV-ERBβ ligand, meaning it can accumulate in lysosomes and antagonize the transcriptional repressor activity of REV-ERBβ. Concurrently, it functions as a late-stage autophagy inhibitor. This combined activity has been shown to be significantly more cytotoxic to cancer cells than inhibiting either target alone. A key outcome of this dual inhibition is the robust induction of apoptosis, a critical process for eliminating malignant cells.

Quantitative Impact of this compound on Cancer Cell Viability and Apoptosis

The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key efficacy data.

Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | Parameter | Value (µM) |

| BT-474 | Breast Carcinoma | EC50 | 23.5 |

| HEP-G2 | Hepatocellular Carcinoma | EC50 | 14.4 |

| LNCaP | Prostate Carcinoma | EC50 | 29.8 |

| BT-474 | Breast Carcinoma | IC50 | 30.14 |

| HMEC | Normal Human Mammary Epithelial Cells | IC50 | >100 |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values were determined after 48 hours of treatment.

Table 2: Induction of Apoptotic Markers by this compound

| Cell Line | Treatment | Marker | Result |

| BT-474 | 50 µM this compound (24h) | Cleaved PARP | Significant Increase |

| BT-474 | 50 µM this compound (24h) | α-LC3-II | Significant Increase |

| BT-474 | 50 µM this compound (24h) | α-p62 | Significant Increase |

Signaling Pathways of this compound-Induced Apoptosis

This compound's induction of apoptosis is a multi-faceted process stemming from its dual inhibitory functions. The primary mechanism involves the inhibition of autophagy, which leads to cellular stress and the accumulation of damaged organelles. This stress, combined with the modulation of REV-ERBβ target genes, converges on the intrinsic apoptotic pathway. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of effector caspases like caspase-3.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the EC50 and IC50 values of this compound.

Caption: Workflow for cell viability and cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BT-474, HEP-G2, LNCaP) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0 to 100 µM) for 48 hours.

-

Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: Luminescence readings are normalized to vehicle-treated controls to determine the percentage of cell viability. EC50 and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect the expression levels of key apoptotic proteins, such as cleaved PARP.

Methodology:

-

Cell Lysis: Cells are treated with this compound (e.g., 50 µM for 24 hours) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved PARP, α-LC3-II, and α-p62, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound for the desired time and concentration.

-

Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This compound represents a novel therapeutic strategy by dually targeting REV-ERBβ and autophagy, leading to potent induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anticancer properties of this compound and similar compounds. Further studies are warranted to fully elucidate the intricate signaling networks involved and to explore the in vivo efficacy of this promising molecule.

Cellular Pathways Affected by ARN5187 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identifier ARN5187 has been associated with two distinct molecules in scientific literature, leading to potential ambiguity. The primary and most widely recognized compound is Apalutamide (B1683753) (also known as ARN-509), a potent second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. A second, distinct compound, also designated This compound , has been identified as a dual inhibitor of the nuclear receptor REV-ERBβ and autophagy. This guide provides an in-depth technical overview of the cellular pathways affected by both of these compounds, with a primary focus on the clinically significant antiandrogen, apalutamide.

Section 1: Apalutamide (ARN-509): Inhibition of Androgen Receptor Signaling

Apalutamide is a critical therapeutic agent in the management of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its mechanism of action centers on the potent and selective inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival.

Mechanism of Action

Apalutamide functions as a direct and competitive antagonist of the androgen receptor.[1] By binding with high affinity to the ligand-binding domain (LBD) of the AR, it effectively blocks the downstream signaling cascade that is crucial for the growth of prostate cancer cells.[1][2] The inhibitory effects of apalutamide are multifaceted and occur at several key steps in the AR signaling pathway:

-

Inhibition of Androgen Binding: Apalutamide competitively blocks the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[2]

-

Prevention of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide prevents this critical step, thereby sequestering the receptor in the cytoplasm.[1][2]

-

Inhibition of DNA Binding: For the AR that may still translocate to the nucleus, apalutamide inhibits its ability to bind to androgen response elements (AREs) on the DNA.[1][2]

-

Impediment of AR-Mediated Transcription: By preventing DNA binding, apalutamide ultimately blocks the AR-mediated transcription of target genes that are essential for prostate cancer cell growth and proliferation.[1][2]

This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and an induction of apoptosis.[1][3]

Quantitative Data on Apalutamide's Activity

The following tables summarize key quantitative data regarding the in vitro activity of apalutamide.

| Parameter | Value | Assay Type | Reference |

| IC50 for Androgen Receptor | 16 nM | Cell-free binding assay | [4] |

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| LNCaP | Apalutamide (10 µM) | Decreased cell viability | 46.1 ± 6.7% reduction | [5] |

| LNCaP | Apalutamide | Increased doubling time | 9.47-fold increase | [6] |

| 22Rv1 | Apalutamide (100 µM) | Complete repression of cell proliferation | - | [7] |

| Gene | Cell Line/Model | Treatment | Change in mRNA Expression | Reference |

| FKBP5 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |

| NKX3.1 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |

| TMPRSS2 | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |

| MSMB | Pten-KO mice | Apalutamide (30 mg/kg) | Lower | [3] |

| PSA | - | Apalutamide | Reduced expression | [1] |

Experimental Protocols

Objective: To determine the effect of apalutamide on the viability and proliferation of prostate cancer cells.[4]

Materials:

-

Prostate cancer cell line (e.g., LNCaP, VCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Apalutamide stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.[4]

-

Compound Preparation: Prepare serial dilutions of apalutamide in the appropriate cell culture medium. A vehicle control (containing the same final concentration of DMSO as the highest apalutamide concentration) should also be prepared.[4]

-

Treatment: Remove the existing medium and add the medium containing different concentrations of apalutamide or the vehicle control.[4]

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[8]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.[4]

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the apalutamide concentration to determine the IC50 value.[4]

Objective: To assess the effect of apalutamide on the protein expression levels of the androgen receptor.

Materials:

-

Prostate cancer cells treated with apalutamide

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Androgen Receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells using ice-cold RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[9]

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the androgen receptor overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[10]

Objective: To measure the effect of apalutamide on androgen receptor-mediated gene transcription.

Materials:

-

Prostate cancer cell line (or other suitable cell line like HEK293T)

-

AR expression vector

-

Androgen Response Element (ARE)-driven luciferase reporter vector

-

Transfection reagent

-

Apalutamide

-

Androgen (e.g., R1881 or DHT)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector.[11]

-

Treatment: Treat the transfected cells with apalutamide or vehicle control in the presence or absence of an androgen.[12]

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay system protocol.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.[11][12]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the activity in apalutamide-treated cells to control cells.

Visualizations

Section 2: this compound: Dual Inhibition of REV-ERBβ and Autophagy

A distinct compound, also identified as this compound, functions as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy. This molecule has been investigated for its potential as an anticancer agent.

Mechanism of Action

This this compound compound exhibits a dual mechanism of action:

-

REV-ERBβ Inhibition: It acts as a ligand for REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm and metabolism. By binding to REV-ERBβ, this compound inhibits its transcriptional repressor activity.[13] This leads to the de-repression of REV-ERB target genes.

-

Autophagy Inhibition: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes. This property allows it to disrupt lysosomal function and block the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes.[13][14]

The combined inhibition of these two pathways has been shown to be more cytotoxic to cancer cells than the inhibition of either pathway alone.[13][14]

Quantitative Data on this compound (REV-ERBβ/Autophagy Inhibitor)

| Parameter | Value | Cell Line | Reference |

| EC50 (Cytotoxicity) | 23.5 µM | BT-474 | [13] |

| IC50 (Cytotoxicity) | 30.14 µM | BT-474 | [13] |

| IC50 (Cytotoxicity) | >100 µM | HMEC | [13] |

| EC50 (REV-ERBβ Antagonism) | 15.0 µM | HEK-293 (co-transfection assay) | [13] |

Experimental Protocols

Objective: To measure the antagonistic activity of this compound on REV-ERBβ-mediated transcriptional repression.

Materials:

-

HEK-293 cells

-

REV-ERBβ expression vector

-

REV-ERB responsive element (RevRE)-driven luciferase reporter vector

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect HEK-293 cells with the REV-ERBβ expression vector and the RevRE-luciferase reporter vector.[13]

-

Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified period.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.[13]

-

Data Analysis: Plot the fold increase in luciferase activity versus the concentration of this compound to determine the EC50 value.[13]

Objective: To assess the effect of this compound on autophagy flux by monitoring the levels of LC3-II.

Materials:

-

Cancer cell line (e.g., BT-474)

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Western blotting reagents (as described in Section 1)

-

Primary antibody against LC3

Procedure:

-

Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specified time.

-

Cell Lysis and Western Blotting: Perform cell lysis, protein quantification, SDS-PAGE, and transfer as previously described.

-

Antibody Incubation: Probe the membrane with a primary antibody against LC3, which detects both LC3-I and the lipidated, autophagosome-associated form, LC3-II.

-

Detection and Analysis: Detect the protein bands and quantify the ratio of LC3-II to a loading control (e.g., actin or GAPDH). An accumulation of LC3-II in the presence of this compound, which is further enhanced by co-treatment with a lysosomal inhibitor, indicates a blockage of autophagic flux.

Visualizations

Conclusion

It is imperative for researchers to distinguish between the two compounds designated as this compound. Apalutamide (ARN-509) is a clinically approved and vital drug that targets the androgen receptor signaling pathway in prostate cancer. The other this compound is an investigational compound with a distinct dual mechanism of action involving the inhibition of REV-ERBβ and autophagy. This guide provides a comprehensive technical foundation for understanding the cellular pathways affected by both of these molecules, offering detailed mechanisms, quantitative data, experimental protocols, and visual diagrams to aid in further research and drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenotypic Plasticity and Androgen Receptor Bypass Drive Cross-Resistance to Apalutamide in Castration-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. bosterbio.com [bosterbio.com]

- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Lysosomotropic Properties of ARN5187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187, a novel small molecule, has been identified as a potent lysosomotropic agent with a dual mechanism of action impacting both circadian rhythm regulation and autophagy. This technical guide provides an in-depth overview of the lysosomotropic properties of this compound, its effects on cellular pathways, and detailed methodologies for its investigation. This compound is characterized as a REV-ERBβ antagonist and a late-stage autophagy inhibitor, demonstrating significant cytotoxic effects in various cancer cell lines. This document synthesizes available quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action to support further research and drug development efforts.

Introduction to this compound and Lysosomotropism

This compound is a cell-permeable piperazinylmethylphenol compound that has been identified as a lysosomotropic REV-ERBβ ligand.[1][2] Its lysosomotropic nature, a characteristic of weakly basic compounds, allows it to become protonated and trapped within the acidic environment of lysosomes.[3] This accumulation disrupts lysosomal function and is central to one of its primary mechanisms of action: the inhibition of autophagy at a late stage.[4][5]

Beyond its effects on lysosomes, this compound also functions as an antagonist of REV-ERBβ, a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism.[2][6] This dual inhibition of both autophagy and REV-ERBβ signaling presents a novel pharmacological strategy for inducing cytotoxicity in cancer cells.[5] this compound has been shown to be significantly more cytotoxic than chloroquine, a well-known lysosomotropic agent and autophagy inhibitor.[2][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Incubation Time (hours) |

| BT-474 | Breast Cancer | EC50 | 23.5 | 48 |

| BT-474 | Breast Cancer | IC50 | 30.14 | 48 |

| HEP-G2 | Liver Cancer | EC50 | 14.4 | Not Specified |

| LNCaP | Prostate Cancer | EC50 | 29.8 | Not Specified |

| HMEC | Non-cancerous | IC50 | >100 | 48 |

Data sourced from multiple references.[2][4][5]

Table 2: Effect of this compound on Gene and Protein Expression

| Cell Line | Treatment | Target | Method | Outcome |

| BT-474 | 50 µM this compound (24h) | α-LC3-II | Western Blot | Dramatically Increased |

| BT-474 | 50 µM this compound (24h) | α-p62 | Western Blot | Dramatically Increased |

| BT-474 | 50 µM this compound (24h) | Cleaved PARP | Western Blot | Dramatically Increased |

| BT-474 | 25, 50 µM this compound | BMAL1 | RT-PCR | Dose-dependent Increase |

| BT-474 | 25, 50 µM this compound | PER1 | RT-PCR | Dose-dependent Increase |

| BT-474 | 25, 50 µM this compound | PEPCK | RT-PCR | Dose-dependent Increase |

Data sourced from multiple references.[1][2]

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its dual inhibitory action. The diagrams below illustrate the key pathways affected by this compound.

Caption: Dual mechanism of this compound action in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., BT-474)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for the desired time (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.

Western Blot Analysis for Autophagy Markers (LC3-II and p62)